molecular formula C8H15NO B1378832 4,5,5-Trimethylpiperidin-2-one CAS No. 1461704-94-8

4,5,5-Trimethylpiperidin-2-one

Cat. No. B1378832
CAS RN: 1461704-94-8
M. Wt: 141.21 g/mol
InChI Key: IIRFADPJNOICFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,5-Trimethylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for 4,5,5-Trimethylpiperidin-2-one is 1S/C8H15NO/c1-6-4-7(10)9-5-8(6,2)3/h6H,4-5H2,1-3H3, (H,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4,5,5-Trimethylpiperidin-2-one has a molecular weight of 141.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

4,5,5-Trimethylpiperidin-2-one: serves as a precursor in the synthesis of various bioactive piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they form the backbone of numerous medicinal compounds. The versatility of this compound allows for the creation of substituted piperidines, spiropiperidines, and condensed piperidines, which are integral to the development of new drugs with potential pharmacological activities .

Anticancer Agents

Piperidine derivatives, including those derived from 4,5,5-Trimethylpiperidin-2-one, have shown promise as anticancer agents. They are being explored for their efficacy in inhibiting cancer cell growth and metastasis. The structural flexibility of piperidine allows for the design of molecules that can interact with various biological targets involved in cancer progression .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make 4,5,5-Trimethylpiperidin-2-one an important compound in the development of new treatments for infections. Its derivatives can be tailored to combat a wide range of pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance .

Neuroprotective and Anti-Alzheimer’s Research

Research has indicated that piperidine derivatives can play a role in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer’s. Compounds synthesized from 4,5,5-Trimethylpiperidin-2-one may interact with neural pathways and receptors, offering a potential therapeutic approach for these conditions .

Analgesic and Anti-Inflammatory Drugs

The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. 4,5,5-Trimethylpiperidin-2-one can be used to synthesize compounds that modulate pain perception and inflammatory responses, which is beneficial for the development of new pain relievers and anti-inflammatory medications .

Antipsychotic and Antidepressant Medications

Piperidine derivatives have been utilized in the synthesis of antipsychotic and antidepressant drugs. The structural characteristics of 4,5,5-Trimethylpiperidin-2-one allow for the creation of molecules that can affect neurotransmitter systems, which are often targeted in the treatment of psychiatric disorders .

Future Directions

Piperidine derivatives, including 4,5,5-Trimethylpiperidin-2-one, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, future research in this area is likely to continue exploring the potential uses of these compounds in various therapeutic applications.

properties

IUPAC Name

4,5,5-trimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-7(10)9-5-8(6,2)3/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRFADPJNOICFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5-Trimethylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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